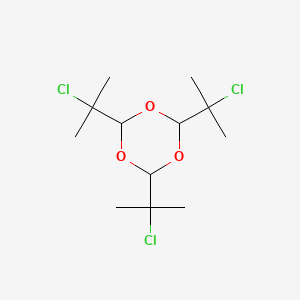

2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane

Übersicht

Beschreibung

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

Sophisticated s-triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : 1,3,5-Trioxane-2,4,6-trione, a derivative of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane, has been synthesized using a four-step process involving chlorination, cyclotrimerization, dehydrochlorination, and ozonolysis. This synthesis leads to the production of a cyclic trimer of CO2, which is stable in solution at very low temperatures (Rodig et al., 2016).

Spectroscopy and Crystal Structure : The compound 2,4,6-Tri(2′-chloro-1′,1′-dimethylethyl)-s-trioxane has been characterized using spectroscopic techniques and X-ray crystallography. The crystal structure reveals a triclinic formation, providing insight into the molecular conformation and alignment of substituent groups (Tarbutton & Valente, 2010).

Molecular Analysis and Theoretical Studies

Isomerism Analysis : Research on isomerism in related compounds, such as 2,4,6-tris(1′,1′,2′-trichloropropyl)-1,3,5-trioxanes, has been conducted. X-ray crystallographic determinations have provided insights into the cis,cis-chair conformations and the chirality of side chains in these molecules (Archer et al., 1985).

Theoretical Stereoelectronic Effects : A theoretical analysis explored the conformers' stabilities in 2,4,6-trihalo-1,3,5-trioxane and related molecules. This research utilized advanced computational methods like LC-wPBE/6-311+G(d, p) theory level, QTAIM analysis, and NBO analysis, enhancing understanding of molecular behavior and properties (Hajhoseinzadeh et al., 2020).

Applications in Chemistry and Material Science

Electrochemical Properties and Applications : The synthesis and electrochemical properties of a new monomer, 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, derived from a related compound, demonstrate potential applications in electrochromic devices. This research involves characterizing the polymer formed from this monomer and investigating its electrochromic applications (Ak et al., 2006).

Synthesis of Medicinally Important Derivatives : A study conducted on the synthesis of hexahydro-s-triazine derivatives incorporating benzothiazole, derived from 1,3,5-trioxane, explored their potential in medicinal applications. This research also assessed their antiproliferative and entomological activities (Pareek et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21Cl3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEGKELCXWTJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1OC(OC(O1)C(C)(C)Cl)C(C)(C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322895 | |

| Record name | 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane | |

CAS RN |

7471-98-9 | |

| Record name | NSC402251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B3056771.png)

![[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3056775.png)

![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)